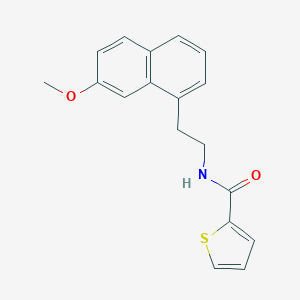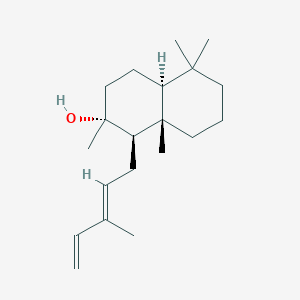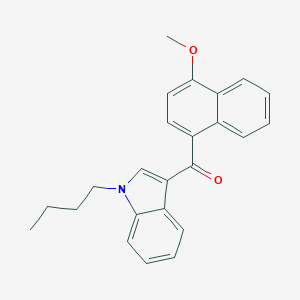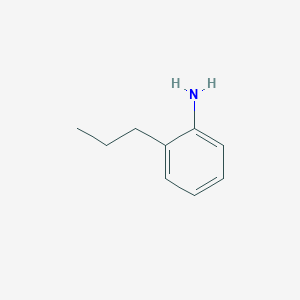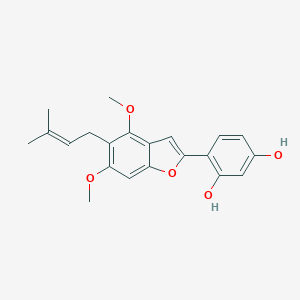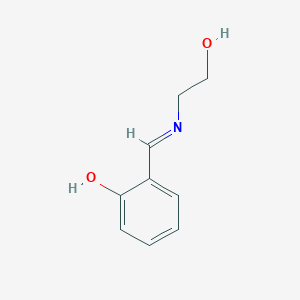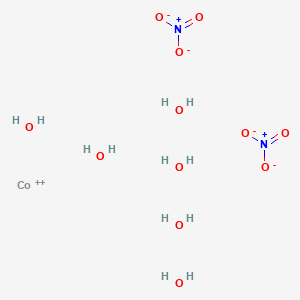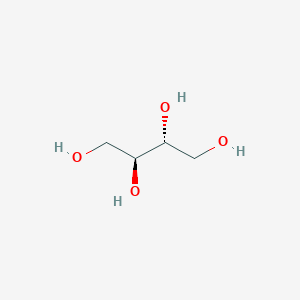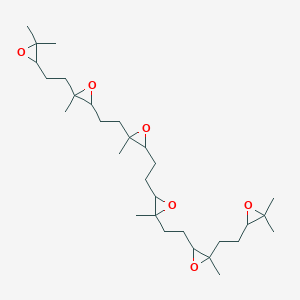
Hexaepoxysqualene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexaepoxysqualene is a triterpenoid compound that is naturally found in various marine organisms such as sea sponges, soft corals, and algae. It has gained significant attention in recent years due to its potential therapeutic applications in the field of cancer research. Hexaepoxysqualene exhibits potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs.
作用機序
The mechanism of action of hexaepoxysqualene is not fully understood. However, it has been suggested that hexaepoxysqualene may exert its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, hexaepoxysqualene may inhibit the growth of cancer cells by interfering with various signaling pathways that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Hexaepoxysqualene has been shown to exhibit various biochemical and physiological effects. It has been found to induce DNA damage in cancer cells, leading to cell death. Moreover, hexaepoxysqualene has been shown to inhibit the activity of various enzymes that are essential for cancer cell survival and proliferation. Additionally, hexaepoxysqualene has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using hexaepoxysqualene in lab experiments include its potent cytotoxicity against various cancer cell lines and its potential for the development of novel anticancer drugs. Moreover, hexaepoxysqualene is a natural compound that can be extracted from marine organisms, making it a sustainable source of anticancer agents. However, the limitations of using hexaepoxysqualene in lab experiments include its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on hexaepoxysqualene. Firstly, further studies are needed to elucidate the mechanism of action of hexaepoxysqualene. Secondly, the development of novel drug delivery systems that can enhance the bioavailability and efficacy of hexaepoxysqualene is necessary. Thirdly, the potential of hexaepoxysqualene as a therapeutic agent for other diseases, such as inflammatory and oxidative stress-related diseases, should be investigated. Lastly, the exploration of the structural diversity of hexaepoxysqualene and its derivatives may lead to the discovery of novel bioactive compounds with therapeutic potential.
Conclusion:
In conclusion, hexaepoxysqualene is a promising candidate for the development of novel anticancer drugs. It exhibits potent cytotoxicity against various cancer cell lines, inhibits tumor growth in animal models, and exhibits various biochemical and physiological effects. However, further studies are needed to elucidate its mechanism of action, develop novel drug delivery systems, and investigate its potential therapeutic applications in other diseases.
合成法
Hexaepoxysqualene can be synthesized through various methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of organic solvents and reagents to produce hexaepoxysqualene in the laboratory. On the other hand, isolation from natural sources involves the extraction of hexaepoxysqualene from marine organisms using various extraction techniques.
科学的研究の応用
Hexaepoxysqualene has been extensively studied for its potential therapeutic applications in cancer research. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, hexaepoxysqualene has been shown to inhibit tumor growth in animal models, making it a promising candidate for the development of novel anticancer drugs.
特性
CAS番号 |
10008-64-7 |
|---|---|
製品名 |
Hexaepoxysqualene |
分子式 |
C30H50O6 |
分子量 |
506.7 g/mol |
IUPAC名 |
2-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-[2-[3-[2-[3-[2-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]ethyl]-2-methyloxiran-2-yl]ethyl]-2-methyloxirane |
InChI |
InChI=1S/C30H50O6/c1-25(2)19(31-25)11-15-29(7)23(35-29)13-17-27(5)21(33-27)9-10-22-28(6,34-22)18-14-24-30(8,36-24)16-12-20-26(3,4)32-20/h19-24H,9-18H2,1-8H3 |
InChIキー |
PSNNHFRISFMCAD-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C |
正規SMILES |
CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



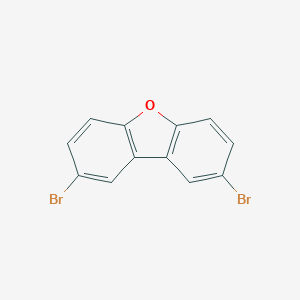

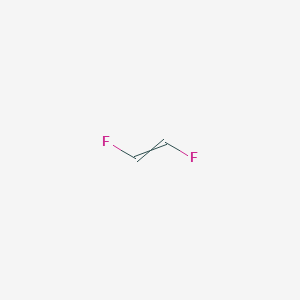
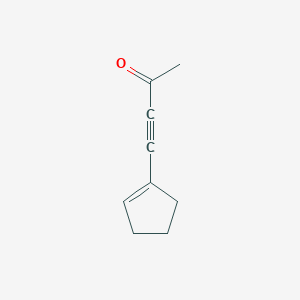
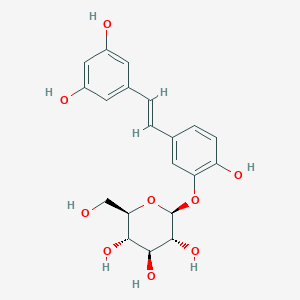
![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
